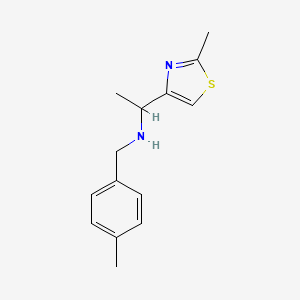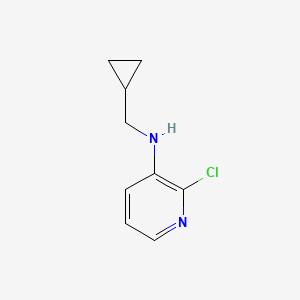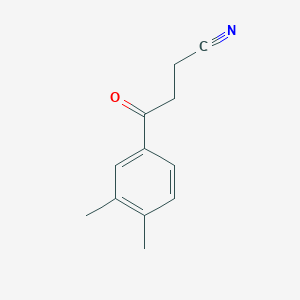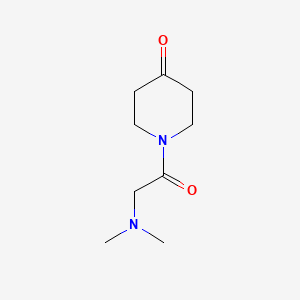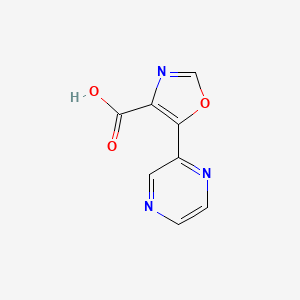
5-Pyrazin-2-yl-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives, including 5-Pyrazin-2-yl-1,3-oxazole-4-carboxylic acid, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis
The molecular structure of 5-Pyrazin-2-yl-1,3-oxazole-4-carboxylic acid is characterized by the presence of a pyrazine ring, an oxazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) .Physical And Chemical Properties Analysis
5-Pyrazin-2-yl-1,3-oxazole-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 191.14 g/mol. The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
-
Biological Activities of Oxazole Derivatives
- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
- Methods : Oxazole derivatives are synthesized and screened for their various biological activities .
- Results : Oxazole derivatives have been found to exhibit biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
-
Biological Activities of Pyrazole Derivatives
- Application : Pyrazoles are appraised as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties .
- Methods : Various protocols for synthesis as well synthetic analogues and pharmaceuticals are well known .
- Results : Pyrazole units have led to the expansion of applications in various fields such as medicine, engineering and agriculture. Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
-
Electrochemiluminescence Properties and Luminescence Sensing
- Application : This study focuses on the electrochemiluminescence properties and luminescence sensing of four novel polymers derived from a similar compound, 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid .
- Methods : These polymers were synthesized under solvothermal conditions. The ligand in the four polymers adopts different coordination modes for constructing versatile structures .
- Results : The study shows that one of the polymers is a promising luminescent sensor for the detection of Cu2+, Co2+ and Fe3+ via drastic luminescence quenching in aqueous solution with high efficiency .
-
Synthesis of Bicyclo[1.1.1]pentane Building Block
- Application : This research reports an expedient synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .
- Methods : The synthesis process is not detailed in the available information .
- Results : The synthesized compound is expected to be useful in expanding the frontiers of contemporary medicinal chemistry .
-
Electrochemiluminescence Properties and Luminescence Sensing
- Application : This study focuses on the electrochemiluminescence properties and luminescence sensing of four novel polymers derived from 3- (pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid .
- Methods : These polymers were synthesized under solvothermal conditions. The ligand in the four polymers adopts different coordination modes for constructing versatile structures .
- Results : The study shows that one of the polymers is a promising luminescent sensor for the detection of Cu 2+, Co 2+ and Fe 3+ via drastic luminescence quenching in aqueous solution with high efficiency .
-
Synthesis of Bicyclo[1.1.1]pentane Building Block
- Application : This research reports an expedient synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .
- Methods : The synthesis process is not detailed in the available information .
- Results : The synthesized compound is expected to be useful in expanding the frontiers of contemporary medicinal chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
5-pyrazin-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNHPNPGUKEUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazin-2-yl)oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



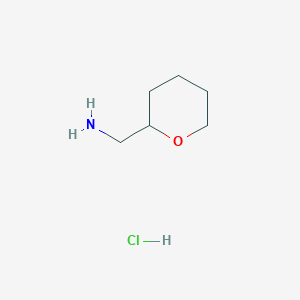
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)
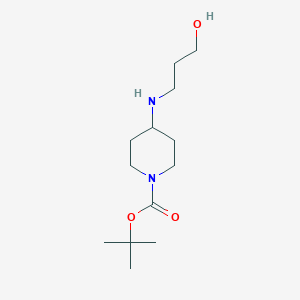
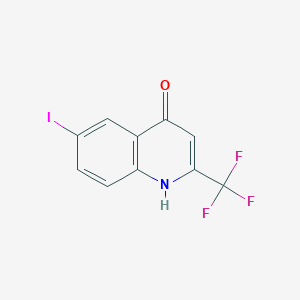

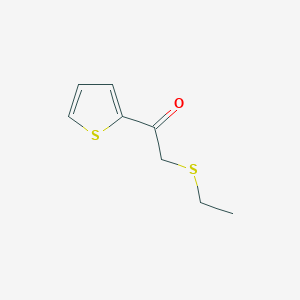

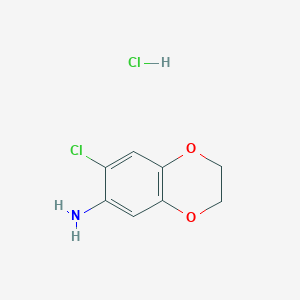
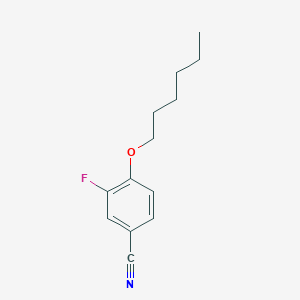
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
